molecular formula C26H43NO5 B136090 Glycohyodeoxycholic acid CAS No. 13042-33-6

Glycohyodeoxycholic acid

Cat. No. B136090
CAS RN: 13042-33-6
M. Wt: 449.6 g/mol
InChI Key: SPOIYSFQOFYOFZ-BRDORRHWSA-N
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Description

  • Glycohyodeoxycholic Acid (GHDCA) is a metabolite found in humans. It is a glycine derivative of the secondary bile acid hyodeoxycholic acid (HDCA).
  • Bile acids play essential roles in lipid digestion, absorption, and cholesterol homeostasis. GHDCA is one of the primary metabolites of HDCA in the liver hepatocytes.
  • Its chemical formula is C26H43NO5, and its molecular weight is 449.62 g/mol .
  • Scientific Research Applications

      Medicine: GHDCA has been investigated for its potential in preventing gallstone formation.

      Biology: Researchers study GHDCA’s role in bile acid metabolism and its impact on liver health.

      Chemistry: Understanding its reactivity and interactions informs drug design and therapeutic strategies.

      Industry: GHDCA may find applications in pharmaceuticals or as a reference compound.

  • Mechanism of Action

    • GHDCA’s effects are linked to bile acid homeostasis, cholesterol metabolism, and liver function.
    • It interacts with nuclear receptors (e.g., FXR, TGR5) and regulates gene expression.
    • GHDCA modulates lipid absorption, inflammation, and metabolic pathways.
  • Safety and Hazards

    For safety data sheet and hazards related to Glycohyodeoxycholic acid, please refer to the provided links .

    Future Directions

    Hyocholic acid (HCA) species, including Glycohyodeoxycholic acid, have been found to be strong predictors for metabolic disorders in 5 and 10 years . They are inversely correlated with glucose levels in subjects with T2DM . They promote GLP-1 production and secretion through a distinct TGR5 and FXR signaling mechanism .

    Biochemical Analysis

    Biochemical Properties

    Glycohyodeoxycholic Acid plays a significant role in biochemical reactions. In liver hepatocytes, hyodeoxycholic acid and other secondary bile acids (BAs), undergo a process of conjugation with amino acids glycine or taurine, catalyzed by specific enzymes . This process is crucial for the metabolism and excretion of bile acids.

    Cellular Effects

    It is known that bile acids, including this compound, can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. Studies have shown that it has preventative effects on gallstone formation

    Metabolic Pathways

    This compound is involved in the metabolic pathways of bile acids. These pathways involve various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

    Preparation Methods

    • GHDCA is synthesized through conjugation with amino acids (glycine or taurine) in the liver. Enzymes catalyze this process, converting HDCA into GHDCA.
    • Industrial production methods involve isolating GHDCA from biological sources or chemical synthesis.
  • Chemical Reactions Analysis

    • GHDCA undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions:
      • Oxidation: GHDCA can be oxidized using strong oxidizing agents.
      • Reduction: Reduction of GHDCA can yield dihydroxy bile acids.
      • Substitution: GHDCA can undergo nucleophilic substitution reactions.
    • Major products formed depend on the specific reaction conditions and the functional groups involved.
  • Comparison with Similar Compounds

    • GHDCA is unique due to its glycine conjugation and specific metabolic pathway.
    • Similar compounds include other bile acids like cholic acid, deoxycholic acid, and chenodeoxycholic acid.

    properties

    IUPAC Name

    2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H43NO5/c1-15(4-7-23(30)27-14-24(31)32)18-5-6-19-17-13-22(29)21-12-16(28)8-10-26(21,3)20(17)9-11-25(18,19)2/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16-,17+,18-,19+,20+,21+,22+,25-,26-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SPOIYSFQOFYOFZ-BRDORRHWSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H43NO5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    449.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    13042-33-6
    Record name Glycohyodeoxycholic acid
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013042336
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Q & A

    Q1: What role does Glycohyodeoxycholic acid (GHDCA) play in the context of radiogenic skin injury?

    A1: Research suggests that ionizing radiation can significantly alter bile acid metabolism, including GHDCA. Specifically, GHDCA levels were found to be significantly elevated in irradiated skin tissue. [] This suggests a potential role for GHDCA in the body's response to radiation damage. Interestingly, deoxycholic acid (DCA), another bile acid, showed promise in promoting wound healing and mitigating epidermal hyperplasia in a rat model of radiogenic skin damage. [] Further research is needed to fully understand the implications of altered GHDCA levels and explore the therapeutic potential of bile acids in treating radiogenic skin injury.

    Q2: Can we use GHDCA as a potential biomarker for cognitive decline?

    A2: A recent study explored the potential of various biomarkers, including GHDCA, for predicting cognitive decline. Interestingly, GHDCA, along with four other serum gut metabolites, showed some ability to differentiate between cognitively unimpaired individuals and those with dementia. [] While the model utilizing these metabolites achieved an AUC of 0.717 (95% CI: 0.657–0.777) for predicting dementia prevalence from cognitively unimpaired participants, it's essential to note that this was not as robust as the models using CSF proteins or lipids. [] Further investigation is required to determine the clinical utility of GHDCA as a potential biomarker for cognitive decline.

    Q3: How can we effectively isolate and purify GHDCA from natural sources for research purposes?

    A3: High-speed counter-current chromatography (HSCCC), coupled with evaporative light scattering detection (ELSD), has proven to be an effective method for isolating and purifying GHDCA from natural sources like Pulvis Fellis Suis (Pig gallbladder bile). [] This technique allowed researchers to obtain GHDCA with a high degree of purity (96.72%) in a single-step separation, demonstrating its efficiency for obtaining research-grade GHDCA. [] This purified GHDCA can then be used for further studies investigating its properties and potential applications.

    Q4: What analytical techniques are commonly employed to identify and quantify GHDCA in complex mixtures?

    A4: Several analytical techniques are commonly used to identify and quantify GHDCA. High-performance liquid chromatography (HPLC) coupled with ELSD is a robust method for quantitative analysis, offering good linearity and recovery rates for GHDCA. [] For qualitative analysis, UHPLC-LTQ-Orbitrap-MS provides a fast and efficient method for identifying GHDCA in complex mixtures like Suis Fellis Pulvis. [] This technique leverages accurate mass measurements, fragmentation patterns, and chromatographic retention times to accurately characterize GHDCA. [] Additionally, techniques like ESI-MS, 1H NMR, and 13C NMR are also valuable for structural confirmation. [] These diverse analytical tools provide a comprehensive approach to studying GHDCA in various biological and chemical contexts.

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